Cas no 1216170-74-9 (6-Ethyl(methyl)aminopyridine-3-carbaldehyde)

6-Ethyl(methyl)aminopyridine-3-carbaldehyde is a versatile heterocyclic aldehyde with applications in pharmaceutical and organic synthesis. Its structure features a reactive formyl group at the 3-position and a substituted amino group at the 6-position, enabling its use as a key intermediate in the preparation of bioactive compounds, including drug candidates and agrochemicals. The ethyl(methyl)amino substituent enhances solubility and modulates electronic properties, facilitating further functionalization. This compound is particularly valuable in multicomponent reactions and as a building block for nitrogen-containing heterocycles. High purity and stability under standard conditions make it a reliable choice for research and industrial applications requiring precise molecular frameworks.
6-Ethyl(methyl)aminopyridine-3-carbaldehyde structure
1216170-74-9 structure
Product Name:6-Ethyl(methyl)aminopyridine-3-carbaldehyde
CAS No:1216170-74-9
MF:C9H12N2O
MW:164.204381942749
CID:4578407
PubChem ID:76848692
Update Time:2025-06-08

6-Ethyl(methyl)aminopyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-[ethyl(methyl)amino]pyridine-3-carbaldehyde
    • 6-(ethyl(Methyl)aMino)nicotinaldehyde
    • 3-Pyridinecarboxaldehyde, 6-(ethylmethylamino)-
    • 6-Ethyl(methyl)aminopyridine-3-carbaldehyde
    • Inchi: 1S/C9H12N2O/c1-3-11(2)9-5-4-8(7-12)6-10-9/h4-7H,3H2,1-2H3
    • InChI Key: CGMPPLHVHNJTEB-UHFFFAOYSA-N
    • SMILES: C1=NC(N(CC)C)=CC=C1C=O

6-Ethyl(methyl)aminopyridine-3-carbaldehyde Pricemore >>

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6-Ethyl(methyl)aminopyridine-3-carbaldehyde Related Literature

Additional information on 6-Ethyl(methyl)aminopyridine-3-carbaldehyde

Recent Advances in the Study of 6-Ethyl(methyl)aminopyridine-3-carbaldehyde (CAS: 1216170-74-9)

The compound 6-Ethyl(methyl)aminopyridine-3-carbaldehyde (CAS: 1216170-74-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative is recognized for its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have explored its structural properties, reactivity, and applications in drug discovery, shedding light on its promising role in medicinal chemistry.

One of the key areas of investigation has been the compound's utility in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Researchers have demonstrated that 6-Ethyl(methyl)aminopyridine-3-carbaldehyde serves as a valuable precursor in the design of selective kinase inhibitors, owing to its ability to form stable interactions with key amino acid residues in the ATP-binding pocket of kinases. Recent publications highlight its use in the development of inhibitors targeting EGFR, JAK, and other clinically relevant kinases.

In addition to its role in kinase inhibitor development, this compound has also been investigated for its potential in the synthesis of fluorescent probes and imaging agents. The aldehyde functional group allows for facile conjugation with other molecules, making it an attractive building block for the creation of probes used in cellular imaging and diagnostic applications. Recent work has explored its incorporation into near-infrared (NIR) dyes and other advanced imaging tools, which could enhance our understanding of biological processes at the molecular level.

Another notable advancement involves the optimization of synthetic routes for 6-Ethyl(methyl)aminopyridine-3-carbaldehyde. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are critical for ensuring the compound's availability for large-scale pharmaceutical applications. Recent patents and technical reports highlight innovative catalytic processes and green chemistry approaches that minimize waste and reduce environmental impact.

Furthermore, computational studies have provided deeper insights into the compound's molecular interactions and binding affinities. Density functional theory (DFT) calculations and molecular docking simulations have been employed to predict its behavior in biological systems, aiding in the rational design of derivatives with enhanced pharmacological properties. These computational approaches, combined with experimental validation, have accelerated the discovery of new drug candidates based on this scaffold.

In conclusion, 6-Ethyl(methyl)aminopyridine-3-carbaldehyde (CAS: 1216170-74-9) continues to be a focal point of research in chemical biology and drug development. Its versatility as a synthetic intermediate, combined with its potential in kinase inhibition and imaging applications, underscores its importance in the field. Ongoing studies are expected to further elucidate its mechanisms of action and expand its therapeutic applications, paving the way for innovative treatments in the years to come.

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